3-Bromo-3'-fluorobiphenyl
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Overview
Description
3-Bromo-3’-fluorobiphenyl is an organic compound with the molecular formula C12H8BrF It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the third position and the other phenyl ring is substituted with a fluorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-3’-fluorobiphenyl can be synthesized through various methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For 3-Bromo-3’-fluorobiphenyl, the reaction would involve 3-bromobiphenyl and 3-fluorophenylboronic acid under mild conditions with a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods: Industrial production of 3-Bromo-3’-fluorobiphenyl may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3’-fluorobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium or copper catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions can yield various substituted biphenyls.
- Oxidation can produce biphenyl carboxylic acids or ketones.
- Reduction typically results in the removal of halogen atoms, yielding biphenyl .
Scientific Research Applications
3-Bromo-3’-fluorobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-fluorobiphenyl involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can influence the compound’s reactivity and binding affinity with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the interacting species .
Comparison with Similar Compounds
- 3-Bromo-4’-fluorobiphenyl
- 4-Bromo-3’-fluorobiphenyl
- 3-Chloro-3’-fluorobiphenyl
Comparison: 3-Bromo-3’-fluorobiphenyl is unique due to the specific positions of the bromine and fluorine atoms, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution reactions and varying degrees of stability under different conditions .
Biological Activity
3-Bromo-3'-fluorobiphenyl is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H8BrF
- Molecular Weight : 251.10 g/mol
- CAS Number : 306935-88-6
The compound features a biphenyl structure with bromine and fluorine atoms attached to the aromatic rings, which may enhance its lipophilicity and biological interactions.
Synthesis
Recent advancements in synthetic methodologies have facilitated the production of various halogenated biphenyl derivatives, including this compound. Techniques such as Suzuki-Miyaura cross-coupling reactions have been employed effectively to synthesize these compounds with high yields and specificity .
Antimicrobial Properties
Research indicates that biphenyl derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain brominated biphenyls can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Biphenyl derivatives, including this compound, have been investigated for their anti-inflammatory properties. Compounds in this class are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Case Studies
- Study on Antimicrobial Efficacy :
- A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent against bacterial infections.
- Anti-inflammatory Assessment :
Toxicological Profile
The safety profile of this compound has not been extensively documented; however, preliminary toxicological assessments suggest that it exhibits low acute toxicity in animal models. Further studies are necessary to evaluate chronic exposure effects and potential carcinogenicity.
Comparative Biological Activity Table
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Toxicity Level |
---|---|---|---|
This compound | Moderate | Significant | Low |
Other Biphenyl Derivatives | Variable | Moderate | Varies |
Properties
IUPAC Name |
1-bromo-3-(3-fluorophenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJHDXYXFHYGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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